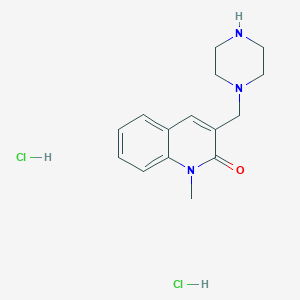

1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-3-(piperazin-1-ylmethyl)quinolin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.2ClH/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18;;/h2-5,10,16H,6-9,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINWEGUAISNVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 3-Position

Introduction of the bromomethyl group at the 3-position of 1-methylquinolin-2(1H)-one is achieved through radical bromination or hydroxymethyl intermediate conversion. Source describes the preparation of 4-(bromomethyl)quinolin-2(1H)-one using N-bromosuccinimide (NBS) under radical initiation conditions. Adapting this method, 3-(bromomethyl)-1-methylquinolin-2(1H)-one can be synthesized by reacting 3-methyl-1-methylquinolin-2(1H)-one with NBS in carbon tetrachloride (CCl) under UV light.

Nucleophilic Substitution with Piperazine

The bromomethyl intermediate undergoes nucleophilic substitution with piperazine. As reported in, a mixture of 3-(bromomethyl)-1-methylquinolin-2(1H)-one (10.0 mmol), piperazine (11.0 mmol), KCO (30.0 mmol), and TBAB (0.1 g) in DMF is heated at 100–105°C for 8 hours. The reaction is quenched with ice water, and the crude product is crystallized from isopropanol to yield 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one. Source corroborates this approach, noting that polar aprotic solvents like DMF facilitate displacement reactions by stabilizing the transition state.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). Source details a protocol where the compound is dissolved in ethanol, and gaseous HCl is bubbled through the solution until precipitation occurs. The solid is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF is preferred for nucleophilic substitution due to its high polarity and ability to dissolve both organic and inorganic reactants. Reactions conducted in DMF at 100–105°C achieve yields of 78–83% for analogous piperazine-quinoline derivatives. Lower temperatures (e.g., 80°C) result in incomplete conversion, while higher temperatures (>110°C) promote side reactions such as di-alkylation.

Stoichiometric Control

Using a slight excess of piperazine (1.1 equivalents) ensures complete consumption of the bromomethyl intermediate while minimizing di-alkylation. Source highlights that exceeding 1.2 equivalents of piperazine leads to bis-alkylated byproducts, complicating purification.

Purification Strategies

Crystallization from isopropanol or ethanol effectively removes unreacted starting materials and inorganic salts. Source emphasizes the importance of adding triethylamine during chromatography to suppress secondary amine protonation, improving resolution.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : The free base exhibits a characteristic N-H stretch at ~3300 cm and a carbonyl (C=O) stretch at 1660–1680 cm.

-

H NMR (DMSO-d) : Key signals include δ 3.15–3.45 (m, 8H, piperazine), δ 4.90 (s, 2H, CH), and δ 7.20–8.10 (m, 4H, aromatic).

-

Mass Spectrometry : The molecular ion peak [M+H] appears at m/z = 287.1 for the free base, consistent with the molecular formula CHNO.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, dimethyl sulfate, methyl iodide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride exhibit significant anticancer activities. These compounds may interact with various cellular pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells.

2. Neuropharmacological Applications

The piperazine moiety in the compound is associated with enhanced interactions at neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for serotonin and dopamine receptors, indicating potential applications in treating central nervous system disorders such as anxiety and depression .

3. Anti-inflammatory and Antimicrobial Activities

The compound's structural characteristics may also confer anti-inflammatory and antimicrobial properties. Similar quinoline derivatives have been studied for their ability to inhibit inflammatory pathways and combat bacterial infections .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation of 1-methylquinolin-2(1H)-one with piperazine derivatives. This reaction is facilitated by specific catalysts or reagents under controlled conditions to optimize yield and purity. Common purification techniques include crystallization or chromatography.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The presence of the piperazine ring enhances solubility and receptor binding affinity, while modifications to the quinoline core can influence pharmacological effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 7-hydroxyquinolin-2(1H)-one | Hydroxyl group at position 7 | Antimicrobial activity |

| Brexpiprazole | Piperazine ring with additional substitutions | Antipsychotic properties |

| Quinpirole | Piperidine derivative | Dopamine receptor agonist |

The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these related compounds, particularly in modulating neurotransmitter systems more selectively.

Case Studies

Case Study 1: Neuropharmacological Evaluation

A study investigated the binding affinity of this compound to serotonin receptors in vitro. Results indicated a significant modulation of receptor activity, suggesting potential therapeutic benefits in anxiety disorders.

Case Study 2: Anticancer Activity

Another research focused on the anticancer effects of this compound against various cancer cell lines. The findings showed dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The quinolin-2(1H)-one core is shared among analogs, but substitutions at positions 1 and 3 define their pharmacological profiles:

Key Observations :

- Piperazine vs. Piperidine : The target’s piperazine moiety (two nitrogen atoms) offers higher basicity and salt-forming capability compared to piperidine derivatives, improving bioavailability .

- Salt Forms: Dihydrochloride salts (target) typically exhibit superior aqueous solubility over monohydrochloride or free bases.

Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound likely exceeds the solubility of hydrochloride salts (e.g., 3-piperidinyl analogue) due to additional protonation sites.

- Stability : Salt forms generally enhance stability; the target’s dihydrochloride may offer better shelf-life than free bases.

Biological Activity

1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its pharmacological potential, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinolinone core substituted with a piperazine moiety, enhancing its solubility and biological activity. The synthesis of this compound involves several steps, including nucleophilic aromatic substitution and cyclization reactions, which allow for the introduction of various functional groups that can modulate its activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that derivatives of quinoline-piperazine hybrids exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with similar frameworks demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.07 μM against Mycobacterium tuberculosis strains, suggesting potential for treating multidrug-resistant (MDR) infections .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one | 0.07 | M. tuberculosis |

| Other derivatives | 0.1 - 5 | Various bacteria |

Anticancer Activity

Research highlights the compound's ability to enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), a major factor in drug resistance . In vitro studies have shown that certain quinolinone derivatives can restore doxorubicin toxicity in resistant leukemia cell lines by increasing intracellular drug accumulation.

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in drug resistance mechanisms. The compound has been shown to inhibit sphingosine kinases (SphK1 and SphK2), which are implicated in P-gp expression regulation . This inhibition leads to reduced efflux of chemotherapeutics from cancer cells, thereby enhancing their cytotoxic effects.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR reveals that modifications on the quinoline core and piperazine substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the quinoline ring enhances antimicrobial potency, while alkyl chain length variations in the piperazine moiety can affect solubility and bioavailability .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on quinoline | Increased antimicrobial potency |

| Alkyl chain length in piperazine | Affects solubility and bioavailability |

Case Studies

Several studies have investigated the pharmacological profile of quinoline-piperazine derivatives:

- Antimicrobial Efficacy : A study synthesized various quinoline-piperazine hybrids and evaluated their antibacterial activity against resistant strains. Compounds showed significant inhibition against pathogens with MIC values comparable to established antibiotics .

- Cancer Cell Studies : In vitro experiments demonstrated that certain derivatives could effectively reverse drug resistance in cancer cells by inhibiting P-glycoprotein activity, thus restoring sensitivity to doxorubicin .

Q & A

What computational strategies can optimize the synthesis of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride to reduce environmental hazards?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model reaction pathways and transition states to identify greener synthetic routes. For example, replacing hazardous reagents (e.g., Skraup method’s concentrated sulfuric acid) with aqueous or solvent-free conditions can be computationally validated . Key steps include:

- Mechanistic Analysis : Simulate intermediates and activation energies to predict feasible pathways.

- Solvent Screening : Compare polar protic vs. aprotic solvents to minimize toxicity.

- Catalyst Design : Evaluate eco-friendly catalysts (e.g., biocatalysts) using electrostatic potential maps.

Tools like Gaussian 16 and GaussView are recommended for visualization and energy profiling .

How can researchers resolve contradictions in reported pharmacological activities of quinolin-2(1H)-one derivatives?

Answer:

Discrepancies often arise from variations in assay conditions, structural analogs, or impurity profiles. Methodological approaches include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control compounds .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., piperazine vs. piperidine groups) on bioactivity using IC₅₀ or MIC values .

- Impurity Profiling : Use HPLC-MS to rule out confounding effects from byproducts (e.g., dihydrochloride salt vs. freebase forms) .

What advanced techniques are critical for characterizing the electronic and crystalline structure of this compound?

Answer:

- X-Ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between quinoline and piperazine moieties .

- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points and electron density to assess intramolecular interactions .

- Solid-State NMR : Differentiate polymorphs (e.g., anhydrous vs. hydrated forms) using ¹³C chemical shifts .

How should experimentalists design a robust protocol for synthesizing 3-(piperazin-1-ylmethyl)quinolin-2(1H)-one derivatives?

Answer:

- Route Selection : Prioritize microwave-assisted synthesis (e.g., 360 W, 5 minutes) over traditional reflux to reduce reaction time and byproducts .

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (di-isopropylether) to isolate high-purity crystals .

- Yield Optimization : Screen Lewis acids (e.g., InCl₃) at 20 mol% to accelerate cyclization .

What methodologies validate the antimicrobial mechanism of action for this compound?

Answer:

- Time-Kill Assays : Measure bactericidal effects over 24 hours at 2× MIC to distinguish static vs. cidal activity .

- Molecular Docking : Target enzymes like DNA gyrase (PDB: 1KZN) to predict binding affinities of the piperazinylmethyl side chain .

- Resistance Studies : Serial passage assays in E. coli can assess mutation prevention indices (MPI) .

How can computational and experimental data be integrated to refine synthetic pathways?

Answer:

- DFT-Experimental Cross-Validation : Compare computed activation energies (ΔG‡) with experimental rate constants for key steps like cyclization .

- Contradiction Analysis : If computational models predict a low-energy pathway but experimental yields are poor, investigate solvent effects or side reactions (e.g., hydrolysis of the piperazine ring) .

What strategies mitigate challenges in scaling up laboratory-scale synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors minimize exothermic hazards during quinolone ring formation .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediates like 3-aminopropylquinolinones .

- Green Metrics : Calculate E-factors (kg waste/kg product) to benchmark against industry standards (e.g., <5 for pharmaceuticals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.